molecular formula C5H6N4O2 B12911500 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 7511-45-7

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B12911500
CAS No.: 7511-45-7
M. Wt: 154.13 g/mol
InChI Key: KZJQBBLYNDPFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-aryl-2-aminoimidazolines with arylisocyanates or arylisothiocyanates to form intermediate urea or thiourea derivatives. These intermediates are then cyclized using phosgene or thiophosgene in the presence of bases to yield the desired triazine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole and triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with tailored properties for various applications.

Biological Activity

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a compound belonging to the class of imidazo[1,2-a][1,3,5]triazines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C5_5H6_6N4_4O
  • CAS Number : 7511-45-7
  • Synonyms : NSC51099; SCHEMBL13760632

Anticancer Activity

Research has shown that compounds related to imidazo[1,2-a][1,3,5]triazines exhibit significant anticancer properties. Specific studies have highlighted the following:

  • Selective Cytotoxicity : Compounds derived from triazine structures have demonstrated selective antiproliferative activity against various cancer cell lines. For instance, derivatives of 6,N2_2-diaryl-1,3,5-triazine-2,4-diamines showed a GI50_{50} value of 1 nM against MDA-MB231 breast cancer cells while sparing normal breast epithelial cells (MCF-10A) .
  • Mechanism of Action : The primary mechanism appears to be apoptosis induction in cancer cells. Fluorescence microscopy and live cell imaging revealed morphological changes consistent with apoptotic processes following treatment with these compounds .

Other Biological Activities

In addition to anticancer effects, imidazo[1,2-a][1,3,5]triazines have been associated with other biological activities:

  • Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting inflammatory pathways and cytokine production .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50_{50} Values
Study 1Antiproliferative activity against triple-negative breast cancerMDA-MB2311 nM
Study 2Inhibition of PI3K/mTOR pathway in cancer cellsA549, MCF-70.20 μM (A549), 1.25 μM (MCF-7)
Study 3Cytotoxicity against HeLa and HepG2 cellsHeLa, HepG212.21 μM (HepG2), 16.32 μM (HeLa)
Study 4Anti-inflammatory activity via cytokine inhibitionVariousNot specified

Molecular Mechanisms

The biological activity of 6,7-dihydroimidazo[1,2-a][1,3,5]triazine derivatives can be attributed to several molecular interactions:

  • Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerases which are crucial for DNA replication and transcription .
  • Kinase Inhibition : Compounds have shown inhibitory effects on kinases involved in cancer signaling pathways (e.g., PI3K and mTOR), leading to reduced cell proliferation and survival .

Properties

CAS No.

7511-45-7

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C5H6N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H2,(H2,6,7,8,10,11)

InChI Key

KZJQBBLYNDPFKU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=O)NC2=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.